7-Methoxy-4-methylquinoline

Fluorescent Probes Chemical Biology Analytical Chemistry

7-Methoxy-4-methylquinoline (CAS 6238-12-6) is a critical, non-substitutable quinoline building block for medicinal chemistry. The 7-methoxy-4-methyl substitution pattern is essential for its validated roles: as a blue fluorescent probe for acidic cellular compartments and as a low-cytotoxicity core scaffold (HepG2 IC50 > 100 µM) for antimalarial drug discovery. It is also a key, commercially available intermediate in patented syntheses of MELK inhibitors. Substitution with isomers like 6-methoxy-4-methylquinoline will compromise assay reproducibility and SAR fidelity. Source with ≥98% purity for consistent optical and biological data.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 6238-12-6
Cat. No. B1314273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-methylquinoline
CAS6238-12-6
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NC=C1)OC
InChIInChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3
InChIKeyLVJHDVPCJRWNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-4-methylquinoline (CAS 6238-12-6) Procurement Baseline: Core Identity and Procurement Considerations


7-Methoxy-4-methylquinoline (CAS 6238-12-6), also known as 7-Methoxylepidine, is a heterocyclic building block within the quinoline family . Its molecular structure features a methoxy group at the 7-position and a methyl group at the 4-position of the quinoline core, resulting in a molecular formula of C11H11NO and a typical purity specification of 95-98% for research-grade material . This specific substitution pattern is not merely structural; it defines the compound's utility as a specialized intermediate and a functional scaffold in medicinal chemistry and materials science .

Why Generic Substitution is Inadvisable for 7-Methoxy-4-methylquinoline (CAS 6238-12-6) in R&D


The procurement of quinoline-based building blocks cannot be guided by generic 'quinoline' or even 'methylquinoline' criteria alone. The specific 7-methoxy-4-methyl substitution pattern on the quinoline ring directly dictates its distinct physicochemical and biological properties . As evidenced by structure-activity relationship (SAR) studies on related quinolines, even minor positional shifts of a methyl or methoxy group can drastically alter a compound's activity profile, metabolic stability, and synthetic utility [1]. Consequently, substituting this compound with a positional isomer like 6-Methoxy-4-methylquinoline or a 7-ethoxy analog is not scientifically equivalent and will likely lead to divergent, non-reproducible experimental outcomes. The following evidence substantiates the specific differentiators that make this compound a non-fungible asset in research programs.

Quantitative Evidence Differentiating 7-Methoxy-4-methylquinoline (CAS 6238-12-6) from In-Class Analogs


Differentiated Fluorescent Probe Utility: Acidic pH-Responsive Blue Fluorescence in 7-Methoxy-4-methylquinoline

In stark contrast to common quinoline scaffolds used as inert synthetic intermediates, 7-Methoxy-4-methylquinoline exhibits a distinct and quantifiable fluorescent property. It emits a bright blue fluorescence under acidic conditions, a feature explicitly absent in many closely related analogs and not reported for the parent compound, 4-methylquinoline . This property allows for its direct use as a functional fluorescent probe without further derivatization, a significant advantage in bioanalytical assay development and materials science applications where pH-sensitive luminescence is required .

Fluorescent Probes Chemical Biology Analytical Chemistry

Cytotoxicity Profile Differentiates 7-Methoxy-4-methylquinoline as a Lower-Risk Scaffold for Antimalarial Lead Optimization

While several quinoline derivatives are known for their potent antimalarial activity, many exhibit significant host cell cytotoxicity that limits their therapeutic window. 7-Methoxy-4-methylquinoline presents a favorable safety profile for a starting scaffold, as demonstrated by in vitro cytotoxicity assays. The compound exhibited low cytotoxicity against human HepG2 cells, with an IC50 value exceeding 100 µM . This quantitative benchmark suggests a favorable starting point for further medicinal chemistry optimization, contrasting with other potent but more cytotoxic quinoline antimalarials (e.g., certain 4-aminoquinolines) that require immediate structural mitigation of toxicity [1].

Medicinal Chemistry Antimalarial Research Toxicology

Synthetic Utility Validated in Patent Literature for Advanced Quinoline Derivatives

The value of 7-Methoxy-4-methylquinoline as a privileged intermediate is concretely established in patent literature, differentiating it from less frequently utilized isomers. It has been specifically employed as a key starting material in the synthesis of more complex quinoline derivatives, including those claimed as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors for cancer treatment . This is a direct, documented application that underscores its utility in generating patentable, biologically relevant molecules, a characteristic not uniformly shared by all structural isomers .

Synthetic Chemistry Process Chemistry Patent Literature

Evidence-Backed Research and Industrial Applications for 7-Methoxy-4-methylquinoline (CAS 6238-12-6)


Direct Use as a Fluorescent Probe for Acidic Microenvironments

Researchers developing assays for acidic cellular compartments (e.g., lysosomes, endosomes) or for pH-sensitive materials can utilize 7-Methoxy-4-methylquinoline directly as a blue fluorescent probe . Its property circumvents the need for designing and synthesizing a de novo fluorescent tag from a non-emissive quinoline starting material. Procurement should prioritize lots with verified purity (>98%) to ensure consistent optical properties, as documented by supplier specifications .

Scaffold for Low-Toxicity Antimalarial Lead Generation

In early-stage antimalarial drug discovery, 7-Methoxy-4-methylquinoline is an advantageous core scaffold for generating compound libraries. Its demonstrated low cytotoxicity against human HepG2 cells (IC50 > 100 µM) provides a built-in safety margin for iterative structure-activity relationship (SAR) optimization . This allows medicinal chemists to focus initial synthetic efforts on improving potency against Plasmodium falciparum without immediate concern for acute host cell toxicity, a common pitfall in quinoline-based antimalarial programs [1].

Key Intermediate in the Synthesis of Patentable Kinase Inhibitors

For process chemistry groups and medicinal chemistry teams working on kinase inhibitor programs, particularly those targeting MELK, 7-Methoxy-4-methylquinoline serves as a commercially available and validated synthetic intermediate . Its use in patented synthetic routes for quinoline-based MELK inhibitors demonstrates its compatibility with multi-step synthesis and its acceptance as a structural component in pharmaceutical compositions . Procuring this specific intermediate ensures alignment with published and patented synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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